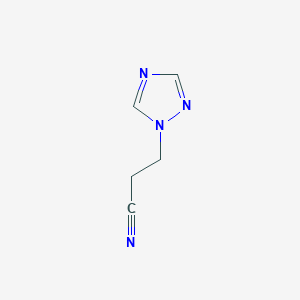

3-(1H-1,2,4-triazol-1-yl)propanenitrile

CAS No.: 76686-83-4

Cat. No.: VC2461283

Molecular Formula: C5H6N4

Molecular Weight: 122.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76686-83-4 |

|---|---|

| Molecular Formula | C5H6N4 |

| Molecular Weight | 122.13 g/mol |

| IUPAC Name | 3-(1,2,4-triazol-1-yl)propanenitrile |

| Standard InChI | InChI=1S/C5H6N4/c6-2-1-3-9-5-7-4-8-9/h4-5H,1,3H2 |

| Standard InChI Key | FSRNFKKSRMNQDG-UHFFFAOYSA-N |

| SMILES | C1=NN(C=N1)CCC#N |

| Canonical SMILES | C1=NN(C=N1)CCC#N |

Introduction

Chemical Structure and Properties

Molecular Structure

3-(1H-1,2,4-triazol-1-yl)propanenitrile features a five-membered 1,2,4-triazole ring connected to a propanenitrile chain. The compound has the molecular formula C5H6N4, with the triazole ring containing three nitrogen atoms at positions 1, 2, and 4 . The propanenitrile chain is attached to the N-1 position of the triazole ring .

The structural representation can be described using various chemical notations:

| Notation Type | Value |

|---|---|

| SMILES | C1=NN(C=N1)CCC#N |

| InChI | InChI=1S/C5H6N4/c6-2-1-3-9-5-7-4-8-9/h4-5H,1,3H2 |

| InChIKey | FSRNFKKSRMNQDG-UHFFFAOYSA-N |

Physical and Chemical Properties

The compound possesses important physical and chemical characteristics that determine its behavior in various applications:

| Property | Value |

|---|---|

| Molecular Formula | C5H6N4 |

| Molecular Weight | 122.13 g/mol |

| CAS Number | 76686-83-4 |

| Physical Form | Solid |

| Hazard Classification | GHS07 (Warning) |

The compound's triazole ring contributes to its unique chemical reactivity, with multiple nitrogen atoms that can participate in hydrogen bonding and coordinate with metals. The terminal nitrile group (-C≡N) is known for its polarizability and ability to undergo various transformations, including hydrolysis, reduction, and addition reactions .

Spectroscopic Data and Molecular Interactions

Predicted Properties

Computational studies have provided valuable predictions for various properties of 3-(1H-1,2,4-triazol-1-yl)propanenitrile, including its collision cross-section measurements in mass spectrometry:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 123.06653 | 125.6 |

| [M+Na]+ | 145.04847 | 136.8 |

| [M+NH4]+ | 140.09307 | 129.7 |

| [M+K]+ | 161.02241 | 129.8 |

| [M-H]- | 121.05197 | 118.2 |

| [M+Na-2H]- | 143.03392 | 129.3 |

| [M]+ | 122.05870 | 124.1 |

| [M]- | 122.05980 | 124.1 |

These predictions are valuable for analytical characterization and identification of the compound in complex mixtures using mass spectrometry techniques.

Synthesis Methods

Standard Synthesis Protocol

The synthesis of 3-(1H-1,2,4-triazol-1-yl)propanenitrile typically involves the reaction of 1H-1,2,4-triazole with 3-bromopropanenitrile. This nucleophilic substitution reaction is conducted in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF (dimethylformamide) .

The synthetic route follows these general steps:

-

Deprotonation of 1H-1,2,4-triazole using a base (e.g., K2CO3)

-

Nucleophilic attack by the triazole anion on 3-bromopropanenitrile through an SN2 mechanism

-

Heating of the reaction mixture to facilitate the substitution process

-

Isolation and purification of the final product

Applications in Organic Synthesis

As a Building Block for Complex Molecules

3-(1H-1,2,4-triazol-1-yl)propanenitrile serves as an important synthetic intermediate in the preparation of more complex heterocyclic compounds. It has been utilized in the synthesis of triazolium salts like 4,4'-((trans-cyclohexane-1,4-diyl)bis(methylene))bis(1-(2-cyanoethyl)-4H-1,2,4-triazol-1-ium) triflate, as reported in a Royal Society of Chemistry publication .

The compound has been referenced as a reagent in reaction schemes like:

"Compound 2-1 (4.08 g, 10.0 mmol) and protected triazole, 3-(1H-1,2,4-triazol-1-yl)propanenitrile (2.68 g, 22.0 mmol) were dissolved in 30 mL acetonitrile, followed by refluxing for 24 hours under a nitrogen atmosphere..."

This demonstrates its value as a synthon in organic chemistry, particularly for introducing the triazole-nitrile functionality into more complex molecular frameworks.

Biological Activities of Related Compounds

Structural Analogs and Their Activities

Structural analogs of 3-(1H-1,2,4-triazol-1-yl)propanenitrile, particularly those with additional functional groups on the triazole ring, have demonstrated diverse biological activities. For example, 3-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)propanenitrile has been synthesized and characterized with the following spectroscopic data:

1H NMR (400 MHz, DMSO-d6): δ 7.87 (d, J = 7.4 Hz, 1H), 7.49 – 7.33 (m, 2H), 6.49 (s, 1H), 4.26 – 4.15 (m, 1H), 3.04 – 2.95 (m, 1H)

13C NMR (101 MHz, DMSO-d6): δ 158.17, 156.55, 132.19, 128.98, 128.90, 125.82, 118.91, 41.94, 17.83

This structural analog has been investigated for potential biological activities, suggesting similar investigations could be valuable for the parent compound.

Related Triazole Derivatives

Similar Compounds in Research

Several compounds structurally related to 3-(1H-1,2,4-triazol-1-yl)propanenitrile have been studied for their properties and applications:

-

2-(3-amino-1H-1,2,4-triazol-1-yl)propanenitrile (C5H7N5, MW 137.14 g/mol) has been investigated for its applications in pharmaceutical and agricultural fields

-

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile (C7H10N4, MW 150.18 g/mol) represents a methylated derivative with potentially different reactivity profiles

These related compounds demonstrate the versatility of the triazole-propanenitrile scaffold and its potential for modification to enhance specific properties or activities.

Functionalized Triazole Derivatives

The synthesis of novel phenyl propanenitrile conjugated triazole compounds has been reported, with evaluations of their antimicrobial properties. These compounds typically follow similar synthetic pathways but incorporate additional functional groups to enhance specific properties .

For example, researchers have developed 3-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)propanenitrile derivatives through click chemistry approaches, combining the triazole-nitrile functionality with other pharmacophores .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume